2(1H)-Pyridinone, 6-(pentylthio)-
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Overview
Description
2(1H)-Pyridinone, 6-(pentylthio)- is a heterocyclic compound characterized by a pyridinone ring substituted with a pentylthio group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 6-(pentylthio)- typically involves the introduction of a pentylthio group to the pyridinone ring. One common method is the nucleophilic substitution reaction where a suitable pyridinone precursor reacts with a pentylthiol reagent under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of 2(1H)-Pyridinone, 6-(pentylthio)- may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyridinone, 6-(pentylthio)- can undergo various chemical reactions, including:
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the pentylthio group, yielding the parent pyridinone.
Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridinone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 6-(pentylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pentylthio group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2(1H)-Pyridinone, 6-(methylthio)-
- 2(1H)-Pyridinone, 6-(ethylthio)-
- 2(1H)-Pyridinone, 6-(butylthio)-
Comparison: 2(1H)-Pyridinone, 6-(pentylthio)- is unique due to the length of its pentylthio group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, the pentylthio group may provide enhanced lipophilicity and better interaction with hydrophobic targets, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C10H15NOS |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
6-pentylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-8-13-10-7-5-6-9(12)11-10/h5-7H,2-4,8H2,1H3,(H,11,12) |
InChI Key |
BBDIAFRQLKRDER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=CC(=O)N1 |
Origin of Product |
United States |
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